N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran core linked to a pyrimidine moiety, which is further substituted with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative and an alkylating agent.
Substitution with Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling Reaction: The final step involves coupling the benzofuran core with the pyrimidine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Substituted benzofuran and pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: The compound can be incorporated into polymers to impart unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a valuable tool in biochemical studies.
Cell Signaling: The compound can modulate cell signaling pathways, providing insights into cellular processes.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Diagnostics: The compound can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide, providing protection against pests and weeds.
Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, the compound can bind to a receptor, triggering a signaling cascade that leads to a cellular response. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its target, while the benzofuran core provides structural stability.
Comparison with Similar Compounds
- N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxylate
- N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-sulfonamide
- N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-thioamide
Comparison:
- Structural Differences: The similar compounds differ in the functional group attached to the benzofuran core (carboxylate, sulfonamide, thioamide).
- Chemical Properties: These structural differences lead to variations in chemical properties such as solubility, stability, and reactivity.
- Biological Activity: The biological activity of these compounds can vary depending on the nature of the functional group, with some compounds exhibiting higher potency or selectivity for specific targets.
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-10-8-14(17(18,19)20)23-15(22-10)6-7-21-16(24)13-9-11-4-2-3-5-12(11)25-13/h2-5,8-9H,6-7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVNNDHFFXBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=CC=CC=C3O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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